5-(2,4-dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
5-(2,4-Dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolopyridazinones This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with additional substituents such as a 2,4-dichlorobenzyl group, a morpholino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Pyridazine Ring Formation: The thiazole intermediate is then subjected to cyclization with a hydrazine derivative to form the pyridazine ring.
Substitution Reactions: Subsequent steps involve the introduction of the 2,4-dichlorobenzyl group, the morpholino group, and the phenyl group through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,4-dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiazole and pyridazine rings, along with the dichlorobenzyl group, suggests possible applications in the development of antimicrobial, anticancer, or anti-inflammatory agents.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one: The parent compound.
5-(2,4-Dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-thione: A thione analog with sulfur replacing the oxygen in the pyridazinone ring.
5-(2,4-Dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-imine: An imine analog with a nitrogen replacing the oxygen in the pyridazinone ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2S/c23-16-7-6-15(17(24)12-16)13-28-21(29)19-20(18(26-28)14-4-2-1-3-5-14)31-22(25-19)27-8-10-30-11-9-27/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTCOAVHEXUCEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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